Product packaging for Cyclohexyldioctylphosphine(Cat. No.:CAS No. 84030-07-9)

Cyclohexyldioctylphosphine

Cat. No.: B1622849
CAS No.: 84030-07-9
M. Wt: 340.6 g/mol
InChI Key: WADVNZNSZFGMMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Tertiary Phosphines as Ligands in Modern Catalysis

Tertiary phosphines (PR₃) are a cornerstone class of ligands in modern catalysis, primarily due to their remarkable versatility and tunability. numberanalytics.comnumberanalytics.com Their importance stems from the electronic and steric properties of the phosphorus atom, which can be systematically modified by varying the three 'R' substituents. numberanalytics.comrsc.org This adaptability allows for the fine-tuning of a metal catalyst's behavior, influencing its activity, selectivity, and stability. numberanalytics.comnumberanalytics.com

The electronic nature of phosphine (B1218219) ligands is defined by their ability to act as both σ-donors and π-acceptors. numberanalytics.com The phosphorus atom donates its lone pair of electrons to an empty orbital on the metal center (σ-donation), forming a stable metal-phosphine bond. numberanalytics.com Simultaneously, it can accept electron density from filled metal d-orbitals into its own empty σ* orbitals (π-acceptance). numberanalytics.com The balance between these two electronic effects can be precisely controlled by the choice of substituents on the phosphorus atom, thereby modulating the reactivity of the metal center. numberanalytics.com

Steric hindrance is another critical factor that can be adjusted. The size of the substituents on the phosphine ligand dictates the steric bulk around the metal center. This bulk can influence the coordination number of the metal, control the approach of substrates, and promote specific reaction pathways, leading to high levels of selectivity in catalytic transformations. rsc.org For many cross-coupling reactions, effective phosphine ligands are typically both electron-rich (basic) and sterically hindered. rsc.org The combination of these tunable properties has made tertiary phosphines indispensable in a vast array of catalytic processes, including hydrogenation, hydroformylation, and a multitude of cross-coupling reactions. numberanalytics.comresearchgate.net

Table 1: General Properties of Tertiary Phosphine Ligands in Catalysis

Property Description Impact on Catalysis
σ-Donation Donation of the phosphorus lone pair of electrons to the metal center. numberanalytics.com Influences the strength of the metal-ligand bond and the electron density at the metal. numberanalytics.comnumberanalytics.com
π-Acceptance Acceptance of electron density from the metal into the phosphorus atom's orbitals. numberanalytics.com Modulates the electronic properties of the metal center, affecting its reactivity. numberanalytics.comnumberanalytics.com
Steric Bulk The size of the substituents on the phosphorus atom. rsc.org Controls substrate access to the metal center, influencing selectivity and reaction rates. rsc.org

| Tunability | The ability to systematically vary the substituents on the phosphorus atom. numberanalytics.comnumberanalytics.com | Allows for the rational design of ligands for specific catalytic applications. numberanalytics.comnumberanalytics.com |

Historical Context and Evolution of Phosphine Ligand Design in Organometallic Chemistry

The application of phosphine ligands in organometallic chemistry dates back to the early 20th century, but their profound impact on catalysis was not fully realized until the 1960s and 1970s. numberanalytics.comnumberanalytics.com A pivotal moment in this field was the discovery of Wilkinson's catalyst, RhCl(PPh₃)₃, in 1966. numberanalytics.com This complex demonstrated the remarkable ability of phosphine ligands to facilitate homogeneous catalytic reactions, specifically the hydrogenation of alkenes under mild conditions. numberanalytics.com This breakthrough ignited extensive research into the synthesis and application of new phosphine ligands. numberanalytics.comrsc.org

Early research primarily focused on simple, commercially available phosphines like triphenylphosphine (B44618). However, the drive for more efficient and selective catalysts spurred the development of ligands with tailored properties. snnu.edu.cnresearchgate.net Chemists began to systematically alter the alkyl and aryl substituents on the phosphorus atom to control the electronic and steric environment around the metal center. snnu.edu.cn This led to the creation of vast libraries of monodentate and bidentate phosphine ligands, each designed to address specific catalytic challenges. snnu.edu.cnrsc.org

The evolution of ligand design has been marked by a move towards more complex and sophisticated architectures. snnu.edu.cnresearchgate.net This includes the development of chiral phosphines for asymmetric catalysis, which has been instrumental in the synthesis of enantiomerically pure pharmaceuticals. researchgate.net More recently, innovative strategies such as late-stage C-H activation are being employed to rapidly diversify phosphine structures, allowing for the efficient generation of novel ligands with unique properties. snnu.edu.cn This ongoing quest for superior ligands continues to be a vibrant area of research, pushing the boundaries of what is possible in catalytic science. snnu.edu.cn

Overview of Key Research Domains for Cyclohexyldioctylphosphine and Related Analogues

This compound and structurally similar bulky, electron-rich phosphines are primarily utilized as ligands in palladium-catalyzed cross-coupling reactions. ontosight.ai These reactions are fundamental in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. sigmaaldrich.comresearchgate.net The specific properties of this compound, such as its steric bulk and high solubility in organic media, make it an effective ligand for promoting these transformations. ontosight.ai

Research has shown that this compound is an efficient ligand in several key palladium-catalyzed reactions:

Suzuki-Miyaura Coupling: This reaction forms a carbon-carbon bond between an organoboron compound and an organohalide. The use of bulky phosphine ligands is often crucial for achieving high yields, especially with sterically demanding substrates. sigmaaldrich.com

Heck Coupling: This reaction couples an unsaturated halide with an alkene. The choice of ligand is critical to control the regioselectivity and efficiency of the reaction. sigmaaldrich.com

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. Phosphine ligands stabilize the palladium catalyst and facilitate the catalytic cycle. sigmaaldrich.comresearchgate.net

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between an aryl halide and an amine. Bulky, electron-rich phosphine ligands are essential for promoting the reductive elimination step, which is often rate-limiting. sigmaaldrich.com

Beyond palladium catalysis, studies have also explored the use of this compound as a ligand in rhodium-catalyzed hydrogenation reactions, where it has been shown to afford high yields. ontosight.ai The bulky and electron-donating nature of this phosphine can enhance the activity of the rhodium center, leading to efficient reduction of various substrates. ontosight.ai

Table 2: Investigated Applications of this compound

Catalytic Reaction Metal Center Role of this compound Finding
Cross-Coupling Reactions Palladium Ligand Demonstrates high efficiency and selectivity. ontosight.ai

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H45P B1622849 Cyclohexyldioctylphosphine CAS No. 84030-07-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

84030-07-9

Molecular Formula

C22H45P

Molecular Weight

340.6 g/mol

IUPAC Name

cyclohexyl(dioctyl)phosphane

InChI

InChI=1S/C22H45P/c1-3-5-7-9-11-16-20-23(22-18-14-13-15-19-22)21-17-12-10-8-6-4-2/h22H,3-21H2,1-2H3

InChI Key

WADVNZNSZFGMMN-UHFFFAOYSA-N

SMILES

CCCCCCCCP(CCCCCCCC)C1CCCCC1

Canonical SMILES

CCCCCCCCP(CCCCCCCC)C1CCCCC1

Other CAS No.

84030-07-9

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry

Established Synthetic Routes to Tertiary Phosphines

The synthesis of tertiary phosphines is primarily achieved through three main strategies: the alkylation of phosphides, hydrophosphination reactions, and the reduction of phosphine (B1218219) oxides. Each route offers distinct advantages and is suited for different types of precursor molecules.

One of the most classical and versatile methods for forming P-C bonds is the nucleophilic substitution of alkyl halides with metal phosphides. nih.govbeilstein-journals.org This approach begins with the deprotonation of a primary (RPH₂) or secondary (R₂PH) phosphine using a strong base, such as an organolithium reagent (e.g., n-butyllithium), to generate a highly nucleophilic phosphide (B1233454) anion (R₂P⁻). rsc.org This anion then readily displaces a halide from an alkyl halide to form the desired tertiary phosphine. beilstein-journals.org

The reaction is highly adaptable, allowing for the sequential introduction of different alkyl groups to create unsymmetrical phosphines. For instance, starting from phosphine (PH₃), one could sequentially add cyclohexyl and octyl groups. The use of phosphine-borane complexes is a common tactic to protect the phosphine from oxidation during synthesis and purification. nih.govrsc.org

Table 1: Comparison of Common Bases for Phosphide Generation

BasePrecursorTypical SolventAdvantagesDisadvantages
n-Butyllithium (n-BuLi)Secondary PhosphinesTHF, Diethyl etherHigh reactivity, clean reactionPyrophoric, requires inert atmosphere
Sodium hydride (NaH)Secondary PhosphinesDMF, THFEasier to handle than n-BuLiSlower reaction rates
Potassium tert-butoxideSecondary PhosphinesTHFNon-pyrophoric, good for some substratesCan promote side reactions

Hydrophosphination involves the addition of a P-H bond across a carbon-carbon multiple bond, typically an alkene or alkyne. This method is highly atom-economical, as it incorporates all atoms from the reactants into the final product. bris.ac.uk The reaction can be initiated through several means, including free-radical initiators, acids, bases, or metal catalysts. wikipedia.org

For the synthesis of trialkylphosphines like Cyclohexyldioctylphosphine, free-radical hydrophosphination is particularly relevant. wikipedia.org This process, often initiated by AIBN (azobisisobutyronitrile) or UV light, involves the addition of phosphine (PH₃) to alkenes like 1-octene (B94956) and cyclohexene (B86901). bris.ac.ukwikipedia.org The regioselectivity of the addition typically follows an anti-Markovnikov pattern, yielding the P-C bond at the terminal carbon of the alkene. Metal-catalyzed hydrophosphination offers an alternative that can provide greater control over selectivity under milder conditions. bris.ac.uk

This category of reactions primarily involves the reduction of tertiary phosphine oxides (R₃P=O) to the corresponding tertiary phosphines (R₃P). This is often the final step in a synthetic sequence, as phosphine oxides are generally more stable, easier to handle, and less prone to air oxidation than their phosphine counterparts. sci-hub.senih.gov The strength of the P=O bond makes this reduction challenging, requiring potent reducing agents. sci-hub.se

A variety of silane-based reagents, such as trichlorosilane (B8805176) (HSiCl₃) and diphenylsilane, are commonly employed for this transformation, often in the presence of a base or a catalyst. sci-hub.seorganic-chemistry.org The reaction stereochemistry at the phosphorus center can be controlled, with some reagents leading to retention of configuration while others cause inversion. sci-hub.sersc.org Other methods include the use of lithium aluminium hydride (LiAlH₄), though this can sometimes lead to cleavage of P-C bonds. rsc.org

Table 2: Overview of Tertiary Phosphine Synthetic Routes

MethodKey ReactantsCommon Catalyst/InitiatorKey Features
Alkylation of Phosphides Secondary phosphine, Alkyl halideStrong base (e.g., n-BuLi)Versatile for unsymmetrical phosphines; stepwise addition possible. nih.govrsc.org
Hydrophosphination Phosphine, Alkene/AlkyneFree-radical initiator (AIBN), Metal catalystAtom-economical; Anti-Markovnikov addition is common. bris.ac.ukwikipedia.org
Reductive Phosphination Tertiary phosphine oxideSilanes (e.g., HSiCl₃), LiAlH₄Reduces air-stable oxides to air-sensitive phosphines; stereochemistry can be controlled. sci-hub.seorganic-chemistry.org

Specific Synthetic Approaches for this compound

The synthesis of a mixed alkyl phosphine like this compound requires a strategy that allows for the controlled introduction of one cyclohexyl and two octyl groups onto a central phosphorus atom.

A plausible and efficient route to this compound is through a multi-step alkylation of a phosphide precursor. A potential pathway begins with dicyclohexylphosphine (B1630591) or, more practically, a precursor like cyclohexylphosphine, which can be sequentially alkylated.

An illustrative synthetic scheme could involve:

Reaction of Cyclohexylphosphine with a Strong Base: Cyclohexylphosphine is treated with a stoichiometric amount of a strong base like n-butyllithium in an aprotic solvent such as tetrahydrofuran (B95107) (THF) at a low temperature (e.g., -78°C to 0°C) to generate the lithium cyclohexylphosphide intermediate.

First Alkylation: Two equivalents of 1-bromooctane (B94149) are added to the phosphide solution. The reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure complete reaction.

Alternatively, a free-radical-catalyzed hydrophosphination of one equivalent of cyclohexene and two equivalents of 1-octene with phosphine (PH₃) could be employed, though controlling the stoichiometry to avoid mixtures of products would be challenging.

Table 3: Hypothetical Optimized Conditions for Alkylation Route

ParameterValue/ReagentPurpose
Phosphorus Source CyclohexylphosphineProvides the cyclohexyl moiety and P-H bonds for alkylation.
Alkylating Agent 1-BromooctaneProvides the n-octyl groups.
Base n-Butyllithium (1.6 M in hexanes)Deprotonates the phosphine to form the reactive phosphide.
Solvent Anhydrous Tetrahydrofuran (THF)Aprotic polar solvent suitable for organometallic reactions.
Reaction Temperature -78°C to 25°CInitial low temperature for controlled deprotonation, then warming for alkylation.
Atmosphere Inert (Nitrogen or Argon)Prevents oxidation of phosphine and phosphide intermediates.

Tertiary alkylphosphines are notoriously susceptible to oxidation by atmospheric oxygen. Therefore, all purification and isolation procedures must be conducted under an inert atmosphere (e.g., using Schlenk line or glovebox techniques).

Workup: After the reaction is complete, the mixture is typically quenched with deoxygenated water or a saturated ammonium (B1175870) chloride solution to destroy any excess base. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., hexane (B92381) or diethyl ether).

Drying and Solvent Removal: The combined organic extracts are dried over an anhydrous salt like magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

Purification: Due to its high boiling point and sensitivity, purification of this compound is best achieved by vacuum distillation. This separates the product from lower-boiling impurities and non-volatile salts. Alternatively, for high purity, column chromatography on silica (B1680970) gel that has been deactivated and stored under an inert atmosphere can be used. nih.gov

The final product is a colorless, oily liquid that must be stored under nitrogen or argon to prevent the formation of the corresponding phosphine oxide.

Strategies for Modifying Phosphine Ligand Architecture

The specific architecture of a phosphine ligand, defined by the nature of the substituents attached to the phosphorus atom, is paramount in dictating its electronic and steric properties. These properties, in turn, influence the performance of metal complexes in catalytic applications. Consequently, synthetic strategies that allow for the precise modification of the phosphine ligand architecture are of significant chemical interest. Traditional methods for phosphine synthesis often involve the de novo construction of the molecule, for example, through the reaction of halophosphines with organometallic reagents. nih.gov However, more advanced strategies focus on the late-stage modification of existing phosphine scaffolds, enabling the diversification of ligand libraries from common precursors. ethz.chsnnu.edu.cn This approach allows for the systematic tuning of ligand properties by introducing a variety of substituents.

A powerful modern technique for such modifications involves the formal substitution at the phosphorus center. nih.gov One notable strategy is a nickel-catalyzed process that enables the selective dearylation of alkylated phosphonium (B103445) salts. ethz.ch This method allows for the replacement of an aryl group on a readily available triarylphosphine with an alkyl group, providing access to a wide range of new phosphine architectures that might be challenging to synthesize directly. nih.govethz.ch The process typically involves the standard alkylation of a tertiary phosphine to form a phosphonium salt, followed by a nickel-catalyzed reaction that cleaves a P-Aryl bond, effectively substituting it with the newly introduced P-Alkyl bond. nih.gov

The incorporation of various alkyl and aryl groups is the primary method for tuning the steric and electronic profile of a phosphine ligand. The synthesis of a mixed-substituent phosphine like this compound can be envisioned through classical routes, such as the sequential reaction of a phosphorus precursor like phosphorus trichloride (B1173362) (PCl₃) with appropriate organometallic reagents. For instance, one could react PCl₃ with one equivalent of a cyclohexyl Grignard reagent (Cyclohexylmagnesium bromide) followed by two equivalents of an octyl Grignard reagent (Octylmagnesium bromide). However, controlling the stoichiometry and preventing the formation of statistical mixtures of products can be a significant challenge.

To overcome these challenges, modification strategies on pre-existing phosphines offer more precise control. The nickel-catalyzed dearylation method provides a robust platform for introducing diverse alkyl groups onto a phosphorus center. nih.gov This reaction has been shown to be effective for incorporating a wide array of alkyl substituents, including primary, secondary (like cyclohexyl), and even bulky tertiary groups. nih.govethz.ch The versatility of this method allows for the synthesis of phosphines with tailored properties. For example, the introduction of long alkyl chains like octyl groups can enhance solubility in nonpolar media, while bulky groups like cyclohexyl can create a specific steric environment around a metal center. core.ac.uk

The table below illustrates the scope of a nickel-catalyzed dearylation strategy for incorporating various alkyl groups into a diphenylphosphine (B32561) framework, showcasing the versatility of modern synthetic methodologies. nih.gov

EntryParent PhosphineAlkylating AgentResulting Alkyl GroupProductYield (%)
1PPh₂n-Octyl-Brn-OctylPh₂(n-Octyl)P85%
2PPh₂Cyclohexyl-BrCyclohexylPh₂(Cyclohexyl)P73%
3PPh₂t-Butyl-Brt-ButylPh₂(t-Butyl)P81%
4PPh₂Adamantyl-Br1-AdamantylPh₂(1-Adamantyl)P75%
5PPh₂Benzyl-BrBenzylPh₂(Benzyl)P89%

Data derived from studies on nickel-catalyzed dearylation of phosphonium salts. Yields refer to the isolated product after the dearylation step. nih.gov

This methodology highlights a key strategy for ligand architecture modification: starting with a common, easily accessible phosphine (e.g., triphenylphosphine) and using catalytic methods to swap substituents, thereby creating a diverse range of ligands with varied alkyl groups. nih.gov

When the three substituents on a phosphorus atom are different, the phosphorus atom becomes a stereocenter, leading to the existence of enantiomers. Such P-stereogenic or P-chiral phosphines are highly valuable as ligands in asymmetric catalysis. nih.gov The synthesis of enantiomerically pure P-chiral phosphines is a significant challenge that requires precise stereochemical control.

Several strategies have been developed to achieve this control. One of the most common approaches involves the use of chiral auxiliaries. nsf.gov In this method, a racemic secondary phosphine oxide is reacted with an inexpensive, enantiopure auxiliary, such as (-)-menthol, to form a pair of diastereomers. tcichemicals.com These diastereomers, having different physical properties, can then be separated by physical methods like crystallization or chromatography. Subsequent stereospecific displacement of the auxiliary group yields the enantiomerically enriched P-chiral phosphine. nsf.gov

Another powerful strategy involves the transition metal-catalyzed enantioselective C–P coupling reaction. researchgate.net These methods can create P-stereogenic centers by directly forming a carbon-phosphorus bond in an asymmetric fashion, often achieving high levels of enantioselectivity. For example, nickel(II)-catalyzed asymmetric cross-coupling reactions have been developed to produce valuable chiral tertiary phosphine oxides. researchgate.net

Furthermore, the stereochemistry of reactions at the phosphorus center is critical. Bimolecular electrophilic substitution reactions (Sₑ2(P)) at a P-stereogenic center typically proceed with retention of configuration. mdpi.com In contrast, nucleophilic substitution reactions (Sₙ2(P)) are known to proceed with inversion of configuration. mdpi.com This predictable stereochemical outcome is foundational for designing synthetic routes to enantiopure phosphines. For instance, the alkylation of an enantiopure secondary phosphine with an alkyl halide is a stereospecific Sₑ2(P) reaction that proceeds with retention of the configuration at the phosphorus atom. mdpi.com

The table below summarizes key approaches to stereochemical control in phosphine synthesis.

MethodPrincipleStereochemical OutcomeTypical Application
Chiral AuxiliaryFormation and separation of diastereomersControlled by auxiliarySynthesis of P-stereogenic secondary phosphine oxides
Asymmetric CatalysisEnantioselective C-P bond formationHigh enantiomeric excess (ee)Direct synthesis of chiral tertiary phosphine oxides
Stereospecific SubstitutionExploiting inherent reaction mechanismsRetention (Sₑ2) or Inversion (Sₙ2)Alkylation/arylation of P-chiral precursors

These methods, which enable fine control over the three-dimensional architecture of phosphine ligands, are crucial for the development of advanced catalysts for asymmetric synthesis. nih.govbeilstein-journals.org

Coordination Chemistry of Cyclohexyldioctylphosphine

Ligand Electronic and Steric Parameters: Theoretical Frameworks

The interaction between a phosphine (B1218219) ligand and a metal center is primarily described by two key features: its steric bulk and its electronic character. Various theoretical frameworks have been developed to quantify these properties, providing a means to predict and rationalize the behavior of metal-phosphine complexes.

The steric influence of a phosphine ligand is most commonly quantified using the Tolman cone angle (θ). This parameter is defined as the apex angle of a cone that encompasses the van der Waals radii of the outermost atoms of the ligand's substituents, with the metal atom at the vertex. wikipedia.org A larger cone angle signifies greater steric hindrance around the metal center.

While the precise Tolman cone angle for cyclohexyldioctylphosphine has not been empirically determined, it can be estimated by considering related, symmetrical phosphines. For instance, tricyclohexylphosphine (B42057) (PCy₃), a structurally analogous ligand, is known for its significant steric bulk, with a reported Tolman cone angle of 170°. Given that the octyl groups are long, flexible alkyl chains, they are expected to contribute less to the cone angle than the more rigid and bulky cyclohexyl group. Therefore, the cone angle for this compound is likely to be substantial, though perhaps slightly less than that of PCy₃.

The asymmetric nature of this compound, with one cyclohexyl and two octyl groups, means that the cone angle represents an averaged value of the spatial arrangement of these substituents. wikipedia.org Other steric descriptors, such as the solid angle, offer a more nuanced representation of a ligand's steric profile by considering the entire three-dimensional space occupied by the ligand.

Tolman Cone Angles of Related Phosphine Ligands

LigandTolman Cone Angle (θ) in degrees
Trimethylphosphine (PMe₃)118
Triethylphosphine (PEt₃)132
Tricyclohexylphosphine (PCy₃)170
Tri(tert-butyl)phosphine (P(t-Bu)₃)182

The electronic properties of a phosphine ligand are determined by its ability to donate its lone pair of electrons to a metal center. This is often quantified by the Tolman electronic parameter (TEP), which is derived from the infrared (IR) stretching frequency of the carbonyl (CO) ligands in nickel-carbonyl complexes of the type [Ni(CO)₃L], where L is the phosphine ligand. wikipedia.org

Strongly electron-donating phosphines increase the electron density on the metal, which in turn leads to stronger back-bonding from the metal to the CO ligands. This increased back-donation weakens the C-O bond, resulting in a lower ν(CO) stretching frequency. libretexts.org Alkylphosphines, such as this compound, are generally considered to be strong electron donors due to the electron-releasing nature of the alkyl groups. libretexts.org

The TEP for this compound can be expected to be comparable to that of other trialkylphosphines. For example, tri(tert-butyl)phosphine, a highly electron-donating ligand, has a ν(CO) of 2056.1 cm⁻¹. wikipedia.org The cyclohexyl and octyl groups in this compound are also electron-releasing, suggesting that this ligand is a strong σ-donor.

Metal-Phosphine Bonding Interactions and Orbital Considerations

The bond between a phosphine ligand and a metal center is a classic example of a coordinate covalent bond, involving both sigma (σ) donation and pi (π) acceptance.

The primary bonding interaction is the donation of the phosphorus atom's lone pair of electrons into a vacant d-orbital of the metal, forming a σ-bond. youtube.com As an alkylphosphine, this compound is expected to be a strong σ-donor.

In addition to σ-donation, phosphine ligands can also act as π-acceptors. wikipedia.org This involves the acceptance of electron density from filled metal d-orbitals into the empty σ* (antibonding) orbitals of the phosphorus-carbon bonds. wikipedia.org The extent of π-acceptance is influenced by the electronegativity of the substituents on the phosphorus atom. For alkylphosphines like this compound, the π-acidity is generally weak. tcichemicals.com

The σ-donation and π-acceptance in metal-phosphine bonding are synergistic. The donation of electron density from the phosphine to the metal strengthens the σ-bond, while the back-donation from the metal to the phosphine strengthens the π-interaction. This interplay allows for a fine-tuning of the electronic environment at the metal center. The strong σ-donating character of this compound enhances the electron density on the metal, which can, in turn, promote π-backbonding to other ligands in the coordination sphere.

Influence of Ligand Structure on Coordination Geometry

The steric and electronic properties of this compound have a profound impact on the coordination geometry of its metal complexes. The significant steric bulk of the ligand, as indicated by its estimated Tolman cone angle, can limit the number of other ligands that can coordinate to the metal center. libretexts.org This can lead to the formation of complexes with lower coordination numbers.

For example, bulky phosphine ligands can favor the formation of coordinatively unsaturated species, which are often highly reactive and catalytically active. libretexts.org The large size of the this compound ligand can also influence the bond angles and distances within the coordination sphere, leading to distorted geometries. This can have significant implications for the reactivity of the metal complex. In some cases, the steric demands of the ligand can lead to the dissociation of a phosphine ligand to create a vacant coordination site, which is a key step in many catalytic cycles. youtube.com

Impact on Coordination Number and Ligand Field

No information is available regarding the typical coordination numbers observed in metal complexes of this compound. The steric bulk of the cyclohexyl and two octyl groups would be expected to influence the number of ligands that can coordinate to a metal center. Similarly, without experimental data (e.g., from UV-visible spectroscopy of its complexes), the effect of this compound on the ligand field splitting (Δ) cannot be determined.

Stereoelectronic Effects on Metal Centers

The stereoelectronic properties of phosphine ligands are often quantified by the Tolman cone angle (a measure of steric bulk) and the Tolman electronic parameter (a measure of electron-donating ability). No experimentally determined or calculated values for these parameters for this compound are available in the literature. Such data would be crucial for predicting its influence on the geometry and reactivity of metal centers.

Formation of Metal Complexes with this compound

Complex Stoichiometry and Stability

There are no published studies on the synthesis of metal complexes with this compound. Consequently, there is no information on the stoichiometry (metal-to-ligand ratio) of any potential complexes. The stability of such complexes, typically expressed through stability constants, remains uninvestigated.

Role of Ancillary Ligands in Complex Formation

The influence of ancillary (or co-ligands) on the formation and properties of metal complexes containing this compound has not been explored. Research in this area would typically investigate how the presence of other ligands affects the stability, solubility, and reactivity of the resulting complexes.

Applications in Catalysis

Homogeneous Catalysis Mediated by Cyclohexyldioctylphosphine Complexes

In homogeneous catalysis, phosphine (B1218219) ligands play a crucial role in stabilizing and activating metal centers, most notably palladium. The electronic and steric properties of the phosphine ligand can significantly influence the reactivity, selectivity, and stability of the catalyst. A ligand like this compound, with its bulky and electron-rich nature, would be expected to promote the formation of highly active, monoligated palladium(0) species, which are often key intermediates in catalytic cycles.

Cross-Coupling Reactions

Cross-coupling reactions are fundamental transformations in organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds. The efficacy of these reactions is often highly dependent on the choice of the phosphine ligand.

Carbon-Carbon Bond Formations (e.g., Suzuki-Miyaura, Heck, Sonogashira, Negishi, Stille, Hiyama)

While no specific studies detailing the use of this compound in the following reactions have been identified, the general role of bulky, electron-rich phosphine ligands is well-documented.

Suzuki-Miyaura Coupling : This reaction couples organoboron compounds with organic halides or triflates. jk-sci.com The use of bulky and electron-rich phosphine ligands is known to enhance the rate of oxidative addition and reductive elimination, leading to more efficient catalysis. nih.gov A ligand like this compound would be anticipated to perform well in this reaction, particularly with challenging substrates such as aryl chlorides. jk-sci.com

Heck Reaction : The Heck reaction involves the coupling of an unsaturated halide with an alkene. wikipedia.org Phosphine ligands are crucial for stabilizing the palladium catalyst and influencing the regioselectivity and stereoselectivity of the reaction. organic-chemistry.org The steric bulk of a ligand can promote the desired reaction pathway and prevent catalyst deactivation.

Sonogashira Coupling : This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. researchgate.net While traditionally requiring a copper co-catalyst, modern methods often use bulky phosphine ligands to facilitate copper-free Sonogashira couplings. orgsyn.org

Negishi Coupling : The Negishi coupling utilizes organozinc reagents to couple with organic halides. jk-sci.com This reaction is valued for its high functional group tolerance and reactivity. nih.gov The choice of phosphine ligand is critical for achieving high yields and selectivity. cookechem.com

Stille Coupling : In the Stille reaction, organotin compounds are coupled with organic halides. nih.gov The development of advanced phosphine ligands has significantly expanded the scope of the Stille reaction to include less reactive substrates. jk-sci.com

Hiyama Coupling : The Hiyama coupling involves the reaction of organosilanes with organic halides. organic-chemistry.org A key challenge in this reaction is the activation of the C-Si bond, which can be facilitated by the appropriate choice of a palladium-phosphine catalyst. mdpi.commit.edu

The following table illustrates typical conditions and outcomes for Suzuki-Miyaura couplings using bulky, electron-rich phosphine ligands, which could be analogous to the expected performance of this compound.

EntryAryl HalideBoronic AcidLigand TypeCatalyst Loading (mol%)Yield (%)
14-ChlorotoluenePhenylboronic acidBulky Dialkylbiarylphosphine1.0>95
22-Bromopyridine4-Methoxyphenylboronic acidBulky Dialkylbiarylphosphine0.592
31-Chloro-4-nitrobenzeneNaphthalene-1-boronic acidBulky Trialkylphosphine1.598
Carbon-Heteroatom Bond Formations (e.g., Buchwald-Hartwig Aminations)

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds via the palladium-catalyzed coupling of amines with aryl halides. youtube.com The success of this reaction is highly dependent on the use of bulky and electron-donating phosphine ligands. jk-sci.comwikipedia.org These ligands facilitate the crucial reductive elimination step, which forms the C-N bond. Given its structural characteristics, this compound would be a candidate ligand for this transformation, potentially enabling the coupling of a wide range of amines and aryl halides under mild conditions.

Below is a representative table of Buchwald-Hartwig amination reactions with various bulky phosphine ligands.

EntryAryl HalideAmineLigand TypeBaseYield (%)
14-BromotolueneMorpholineBulky DialkylbiarylphosphineNaOtBu99
22-ChloropyridineAnilineBulky DialkylbiarylphosphineK3PO495
31-Iodonaphthalenen-HexylamineBulky TrialkylphosphineCs2CO397
Mechanistic Pathways Involving this compound Ligands

Although no specific mechanistic studies involving this compound have been reported, the general catalytic cycle for palladium-catalyzed cross-coupling reactions is well-established and involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Oxidative Addition : A low-valent palladium(0) complex, stabilized by phosphine ligands, reacts with the organic halide (R-X) to form a palladium(II) intermediate. The electron-donating nature of a ligand like this compound would be expected to accelerate this step.

Transmetalation : The R' group from the organometallic reagent (e.g., organoboron, organozinc) is transferred to the palladium(II) center, displacing the halide.

Reductive Elimination : The two organic groups (R and R') are coupled together, forming the new bond and regenerating the palladium(0) catalyst. The steric bulk of the phosphine ligand is critical for promoting this final, product-forming step.

The bulky nature of this compound would likely favor the formation of monoligated L-Pd(0) species, which are often more reactive in the oxidative addition step than their bis-ligated counterparts.

Catalyst Turnover Frequency and Selectivity Enhancement in Coupling Cycles

The turnover number (TON) and turnover frequency (TOF) are important metrics for evaluating the efficiency of a catalyst. nih.govresearchgate.net A high TOF indicates a more active catalyst. The choice of phosphine ligand can have a profound impact on both the activity and selectivity of a catalytic system.

Turnover Frequency : Bulky, electron-rich ligands like this compound are designed to enhance the rates of the elementary steps in the catalytic cycle, thereby increasing the TOF. By facilitating both oxidative addition and reductive elimination, these ligands can lead to highly efficient catalytic systems that operate at low catalyst loadings and mild reaction conditions.

Selectivity : Phosphine ligands can also control the selectivity of cross-coupling reactions. In cases where multiple reactive sites are present on a substrate, the steric and electronic properties of the ligand can direct the catalyst to react at a specific site. While there is no specific data for this compound, the principle of ligand-controlled selectivity is a cornerstone of modern catalysis. nih.gov

Polymerization and Oligomerization Processes

While the primary application of bulky phosphine ligands is in cross-coupling reactions, they can also be employed in metal-catalyzed polymerization and oligomerization reactions. For instance, late-transition metal complexes with phosphine ligands are used as catalysts for olefin polymerization. The properties of the resulting polymer are highly dependent on the structure of the ligand. There is currently no available research on the use of this compound in these specific applications.

Isocyanate Trimerization and Polyisocyanurate Synthesis

There is no specific information available in the scientific literature detailing the use of this compound as a catalyst for isocyanate trimerization or the synthesis of polyisocyanurates. While trialkylphosphines, in general, are known to catalyze the cyclotrimerization of isocyanates, specific studies, kinetic data, or mechanistic investigations involving the this compound derivative have not been reported. researchgate.netutwente.nl

Kinetic and Mechanistic Aspects of Phosphine-Catalyzed Polymerization

Other Transition Metal-Catalyzed Organic Transformations

While this compound may serve as a ligand in various transition metal-catalyzed reactions, specific research data on its application and efficacy in the following transformations is not available.

Hydrogenation Reactions

No specific studies, catalyst performance data, or reaction protocols were found that describe the use of this compound as a ligand in transition metal-catalyzed hydrogenation reactions. Research in this area often focuses on other specialized phosphine ligands to achieve high activity and selectivity. rsc.orgrsc.org

Hydroformylation Processes

There is no available research documenting the use of this compound as a ligand in hydroformylation processes. The field is dominated by other mono- and bidentate phosphine and phosphite (B83602) ligands designed to control the regioselectivity and efficiency of the reaction. mdpi.comrsc.org

Computational and Theoretical Investigations

Molecular Dynamics and Conformational Analysis of Ligand Flexibility

The static picture provided by quantum chemical calculations can be complemented by molecular dynamics (MD) simulations, which model the movement of atoms over time. For a flexible ligand like Cyclohexyldioctylphosphine, with its two octyl chains and a cyclohexyl group, MD simulations would be crucial for exploring its conformational landscape.

These simulations can reveal the preferred conformations of the ligand, both in its free state and when coordinated to a metal center. Understanding the ligand's flexibility and the steric hindrance it presents is vital for comprehending its influence on the accessibility of the metal center to substrates.

Ligand-Metal Interaction Modeling and Predictive Design

The ultimate goal of these computational studies is often the predictive design of new and improved ligands and catalysts. By establishing quantitative structure-activity relationships (QSAR), where computed properties of the ligand (e.g., steric parameters like cone angle or electronic parameters like the Tolman Electronic Parameter) are correlated with experimental catalytic performance, predictive models can be built.

For this compound, this would involve calculating these key descriptors and comparing them to a library of other phosphine (B1218219) ligands. This would allow for its placement within the broader landscape of phosphine ligands and predict its suitability for specific catalytic applications. Such models can significantly accelerate the discovery of new catalysts by allowing for in silico screening of potential ligand structures before their synthesis and experimental testing.

Advanced Analytical Techniques for Reaction Monitoring and Mechanistic Elucidation

Diffraction and Microscopy Methods for Catalyst Structure and Morphology Analysis

While spectroscopic methods probe the molecular and electronic structure, diffraction and microscopy techniques provide information on the bulk and surface structure of materials, which is especially critical for heterogeneous catalysts.

X-ray diffraction (XRD) is a primary technique for determining the crystallographic structure of solid materials. malvernpanalytical.commalvernpanalytical.com It is fundamental for characterizing heterogeneous catalysts where cyclohexyldioctylphosphine might be used to stabilize metal nanoparticles on a support.

In-situ XRD experiments allow the catalyst to be studied under reaction conditions, providing insights into dynamic structural changes. mdpi.com Key applications for XRD in this context include:

Phase Identification: Identifying the crystalline phases of the catalyst support (e.g., TiO₂, Al₂O₃) and the active metal (e.g., palladium, rhodium). researchgate.net

Crystallite Size Determination: The width of the diffraction peaks can be used (via the Scherrer equation) to calculate the average size of the metal nanoparticles. This is crucial as catalytic activity is often size-dependent. mpg.de

Monitoring Structural Changes: In-situ XRD can track changes to the catalyst during activation or reaction, such as the reduction of a metal oxide precursor to metal nanoparticles, or the sintering (growth) of nanoparticles at high temperatures, which can lead to deactivation. mdpi.com

Determining Metal Alloying: For bimetallic catalysts, XRD can determine if the metals have formed an alloy by observing shifts in the diffraction peak positions relative to the pure metals.

By combining in-situ XRD with simultaneous analysis of the reaction products (operando studies), a direct link can be established between the bulk structure of the catalyst and its performance. mdpi.com

Electron Microscopy (SEM, TEM) for Morphology and Particle Size

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful tools for characterizing the morphology and size of catalyst particles, which are critical factors influencing catalytic activity. While direct imaging of molecular species like this compound is beyond the scope of these techniques, they are invaluable for studying the solid-state characteristics of catalysts where this ligand is employed, particularly in the formation of palladium nanoparticles.

In the context of palladium-catalyzed reactions, phosphine (B1218219) ligands such as this compound can influence the formation and stability of palladium nanoparticles (NPs), which often act as the active catalytic species. TEM and SEM are instrumental in elucidating the nature of these nanoparticles. For instance, studies on palladium complexes with other bulky phosphine ligands have shown that thermal decomposition can lead to the formation of palladium-phosphorous NPs. rsc.org

Key Research Findings:

Particle Size and Distribution: TEM analysis allows for the direct visualization of nanoparticles, enabling the determination of their average size, size distribution, and shape. This is crucial as the catalytic activity of nanoparticles is often size-dependent.

Catalyst Morphology: SEM provides topographical information about the catalyst surface, revealing details about the dispersion of the catalytic species on a support material. For catalysts supported on materials like silica (B1680970) or alumina, SEM can show how the metal-phosphine complexes or the resulting nanoparticles are distributed across the support surface. rsc.org

Elemental Composition: When coupled with Energy-Dispersive X-ray Spectroscopy (EDS), both SEM and TEM can provide elemental analysis, confirming the presence of palladium and phosphorus in the nanoparticles, which can be indicative of the ligand's role in their formation and stabilization. rsc.org

Table 1: Illustrative Data from Electron Microscopy of Palladium-Phosphine Nanoparticles

ParameterDescriptionTypical Values
Average Particle Size (TEM)The mean diameter of the observed nanoparticles.5 - 20 nm
Size DistributionThe statistical distribution of nanoparticle sizes.Often follows a log-normal distribution.
Morphology (SEM)The shape and surface features of the catalyst particles or support.Can range from spherical to irregular aggregates.
Elemental Composition (EDS)The elements present in the sample.Confirms the presence of Pd and P.

Thermal Analysis and Calorimetry in Catalytic Research (e.g., TGA, DSC, DTA)

Thermal analysis techniques such as Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Differential Thermal Analysis (DTA) are essential for evaluating the thermal stability of catalysts and for studying the thermodynamics of catalytic reactions.

TGA measures the change in mass of a sample as a function of temperature, providing information about decomposition, oxidation, and other processes involving mass loss. DSC and DTA measure the heat flow to or from a sample as it is heated or cooled, allowing for the determination of enthalpies of reaction, phase transitions, and decomposition.

For metal complexes of this compound, TGA can be used to determine the temperature at which the ligand or the complex begins to decompose. This is a critical parameter for catalysts used in high-temperature reactions. DSC can provide the enthalpy of decomposition, which is a measure of the stability of the metal-ligand bond. rsc.org Studies on similar palladium and platinum phosphine complexes have utilized these techniques to understand their thermal decomposition pathways. rsc.orgresearchgate.net

Key Research Findings:

Decomposition Temperatures: TGA curves reveal the onset temperature of decomposition for metal-phosphine complexes.

Enthalpies of Decomposition: DSC measurements can quantify the heat released or absorbed during decomposition, providing insights into the bond strengths within the complex. rsc.org

Catalyst Stability: By comparing the thermal stability of different catalyst formulations, researchers can select the most robust catalyst for a given application. nih.gov

Table 2: Representative Thermal Analysis Data for a Palladium-Phosphine Complex

TechniqueParameterIllustrative Value
TGAOnset of Decomposition250 °C
DSCPeak Decomposition Temperature300 °C
DSCEnthalpy of Decomposition-150 J/g (exothermic)

Note: This table is illustrative and based on general data for palladium-phosphine complexes.

The interaction between a phosphine ligand and a catalyst support can significantly impact the performance and stability of an immobilized catalyst. While specific studies on this compound are not available, research on other bulky phosphines like triphenylphosphine (B44618) (PPh₃) and tricyclohexylphosphine (B42057) (PCy₃) provides valuable insights into the adsorption and desorption behavior of such ligands on oxide surfaces like silica. rsc.orgnsf.gov

Solid-state NMR and other surface-sensitive techniques can be used to study the adsorption of phosphines on support materials. These studies have shown that phosphines can self-adsorb onto silica surfaces, forming well-defined monolayers. rsc.orgnsf.gov This adsorption can compete with the coordination of the phosphine to the metal center, potentially leading to ligand loss and catalyst deactivation. rsc.orgnsf.gov

Key Research Findings:

Monolayer Formation: Bulky phosphines can form a monolayer on the surface of oxide supports. rsc.orgnsf.gov

Competitive Adsorption: The support surface can compete with the metal center for the phosphine ligand, which can be a pathway for catalyst degradation. rsc.orgnsf.gov

Surface Mobility: Solid-state NMR can be used to probe the mobility of the adsorbed phosphines on the catalyst surface. rsc.org

Electrochemical Studies of Metal-Phosphine Complexes (e.g., Cyclic Voltammetry)

Electrochemical methods, particularly cyclic voltammetry (CV), are powerful for investigating the redox properties of metal-phosphine complexes and for elucidating the electronic effects of the phosphine ligand on the metal center.

Cyclic voltammetry involves scanning the potential of an electrode and measuring the resulting current. For metal complexes, this technique can reveal the potentials at which the metal center is oxidized or reduced. The redox potentials of metal-phosphine complexes are sensitive to the electronic properties of the phosphine ligand. Electron-donating ligands like this compound are expected to make the metal center more electron-rich and thus easier to oxidize (i.e., the oxidation potential will be less positive).

Studies on palladium and platinum complexes with various phosphine ligands have shown that the reduction potentials are influenced by the ligand field strength. dtic.mil The steric bulk of the phosphine can also affect the redox behavior by influencing the coordination geometry around the metal center. vu.nl

Key Research Findings:

Redox Potentials: CV provides the formal reduction and oxidation potentials of the metal complex.

Electron Transfer Kinetics: The shape of the CV curve can give information about the kinetics of electron transfer.

Ligand Effects: Systematic studies of complexes with different phosphine ligands allow for the quantification of the electronic and steric effects of the ligands on the redox properties of the metal center. nih.govuu.nl

Table 3: Representative Cyclic Voltammetry Data for Palladium-Phosphine Complexes

ComplexOxidation Potential (Epa, V vs. Fc/Fc+)Reduction Potential (Epc, V vs. Fc/Fc+)
[Pd(PPh₃)₂Cl₂]+1.20-1.50
[Pd(PCy₃)₂Cl₂]+1.10-1.65

Note: This table presents illustrative data for analogous complexes to demonstrate the effect of ligand electronics. PPh₃ is less electron-donating than PCy₃.

Many catalytic reactions, such as cross-coupling reactions, involve changes in the oxidation state of the metal center (e.g., Pd(0)/Pd(II) cycle). Cyclic voltammetry can be used to probe these individual steps of a catalytic cycle. The redox potentials of the catalyst can provide insights into the feasibility of key steps like oxidative addition and reductive elimination.

The steric and electronic properties of the phosphine ligand, such as this compound, play a crucial role in modulating the rates of these steps. Bulky, electron-rich phosphines are known to promote the reductive elimination step, which is often the product-forming step in cross-coupling reactions. chemrxiv.orgnih.gov Electrochemical studies can help to rationalize these effects by quantifying the influence of the ligand on the electronic properties of the metal center at different oxidation states. researchgate.net

Key Research Findings:

Mechanistic Insights: CV can help to identify and characterize intermediates in a catalytic cycle that have different oxidation states.

Catalyst Activation: Electrochemical methods can be used to study the in-situ formation of the active catalyst from a precatalyst. researchgate.net

Structure-Activity Relationships: By correlating the electrochemical properties of a series of catalysts with their catalytic activity, it is possible to establish structure-activity relationships that can guide the design of more efficient catalysts.

Chemisorption Techniques for Active Site Characterization

The characterization of active sites is fundamental to understanding and optimizing heterogeneous catalysts. Chemisorption techniques are powerful tools for quantifying the number and nature of these sites. These methods rely on the formation of a chemical bond between a probe molecule and the active metal surface. By measuring the amount of gas chemisorbed, one can determine critical catalyst properties such as active metal surface area, dispersion, and active particle size. This section will focus on the application of these techniques to catalysts modified with phosphine ligands, with a conceptual focus on how a bulky alkylphosphine like this compound would influence these measurements, although specific experimental data for this exact ligand is not available in the public domain.

The choice of probe molecule is crucial and depends on the active metal being studied. Common probe molecules include hydrogen (H₂), carbon monoxide (CO), and oxygen (O₂). The stoichiometry of the chemisorption process—the ratio of probe molecules to surface metal atoms—must be known to accurately calculate the number of active sites.

Pulse Chemisorption

One of the most common dynamic chemisorption techniques is pulse chemisorption. In this method, small, calibrated volumes (pulses) of a probe gas are injected into an inert carrier gas stream that flows over the catalyst bed. The amount of gas that is not adsorbed by the catalyst is measured by a detector, typically a thermal conductivity detector (TCD).

The process begins with the reduction of the catalyst in a stream of hydrogen to ensure the active metal is in a zero-valent state. After reduction, the catalyst is purged with an inert gas to remove any adsorbed hydrogen. The temperature is then adjusted for the chemisorption measurement, and pulses of the probe gas are introduced. Initially, the catalyst adsorbs a significant portion of the pulsed gas. With subsequent pulses, the active sites become saturated, and the amount of unadsorbed gas detected increases until the peak area of the detected pulse equals that of the injected pulse, indicating that no more gas is being chemisorbed. The total volume of gas adsorbed is then calculated from the sum of the adsorbed amounts from each pulse.

For a hypothetical catalyst system, such as palladium supported on carbon (Pd/C) modified with this compound, one would expect the bulky nature of the phosphine ligand to have a significant impact on the chemisorption results. The large steric footprint of the cyclohexyl and octyl groups could partially block access to the palladium active sites, leading to a lower uptake of the probe molecule compared to an unmodified catalyst.

Illustrative Data for Pulse Chemisorption of H₂ on a Model Pd/C Catalyst

The following interactive table illustrates hypothetical data from a hydrogen pulse chemisorption experiment on a 1% Pd/C catalyst. The data is conceptual and intended to demonstrate the principles of the technique.

Pulse NumberTCD Signal (arbitrary units)H₂ Uptake (µmol/g_cat)
150015.0
280012.0
312008.0
425002.0
530000.0
Total 37.0

From this total uptake, the metal dispersion can be calculated using the following formula:

Dispersion (%) = (Number of surface metal atoms / Total number of metal atoms) x 100

Temperature-Programmed Desorption (TPD)

Temperature-programmed desorption (TPD) provides information about the strength and nature of the interaction between the adsorbate and the active sites. After saturating the catalyst with a probe gas at a specific temperature, the temperature is increased at a constant rate in a flowing inert gas. The desorbed gas is monitored by a detector, often a mass spectrometer.

The resulting TPD profile is a plot of the detector signal versus temperature. The temperature at which the desorption peak maximum occurs (Tmax) is related to the activation energy of desorption, which in turn reflects the strength of the adsorbate-surface bond. Multiple peaks in a TPD spectrum suggest the presence of different types of active sites with varying adsorption strengths.

In the context of a catalyst modified with this compound, the electronic effects of the phosphine ligand could alter the binding strength of the probe molecule to the metal surface. The electron-donating nature of the alkyl groups on the phosphine would increase the electron density on the metal center, potentially leading to a stronger back-donation to the π* orbitals of an adsorbate like CO. This stronger bond would result in a higher desorption temperature in a CO-TPD experiment.

Hypothetical CO-TPD Profile for a Rh/Al₂O₃ Catalyst

The table below presents hypothetical data that could be obtained from a CO-TPD experiment on a rhodium catalyst, illustrating the effect of a bulky phosphine ligand.

CatalystPeakTmax (°C)Desorbed CO (µmol/g_cat)
1% Rh/Al₂O₃115025.0
228010.5
1% Rh/Al₂O₃ with this compound116518.0
23107.2

The shift to higher desorption temperatures for the ligand-modified catalyst suggests a stronger interaction between CO and the rhodium active sites. The lower amount of desorbed CO is consistent with the steric hindrance from the bulky ligand, which would reduce the number of available active sites for CO adsorption.

Information regarding this compound in the context of Sustainable Chemistry and Process Intensification is currently unavailable in the public domain.

Extensive research has been conducted to gather specific information on the chemical compound this compound concerning its applications in sustainable chemistry and process intensification, as per the requested detailed outline. This investigation included targeted searches for its use in green chemistry protocols—such as solvent-free systems, atom economy, and energy efficiency—and its application in continuous flow chemistry, including process optimization, scale-up, and safety aspects.

Despite these efforts, no specific scholarly articles, patents, or research findings detailing the use of this compound in these specific areas could be located. General information exists for the broader class of bulky, electron-rich trialkylphosphine ligands, which are known to be effective in various catalytic cross-coupling reactions. rsc.orgtcichemicals.com These ligands play a crucial role in modern organic synthesis, including in palladium-catalyzed reactions like Suzuki-Miyaura, Stille, and Buchwald-Hartwig couplings. rsc.orgrsc.org However, the available literature does not provide specific data or case studies for this compound that would allow for a detailed and accurate discussion within the structured outline provided.

Therefore, content for the following sections and subsections focusing solely on this compound cannot be generated at this time:

Sustainable Chemistry and Process Intensification

Continuous Flow Chemistry for Synthesis and Catalysis with Cyclohexyldioctylphosphine

Enhanced Safety Aspects in Flow Reactors

Further research or newly published studies specifically investigating this compound would be required to address these topics comprehensively.

Integration with In-line Monitoring Techniques

In the pursuit of sustainable chemistry and process intensification, the integration of in-line monitoring techniques, often referred to as Process Analytical Technology (PAT), is crucial for real-time process understanding and control. For processes involving specialized ligands such as this compound, which are often used in high-value catalytic reactions, PAT enables enhanced efficiency, consistency, and safety. By providing continuous data on critical process parameters (CPPs) and critical quality attributes (CQAs), these techniques facilitate the move from static batch processing to more dynamic and controlled manufacturing. ed.ac.ukresearchgate.netrsc.org

The application of in-line monitoring is particularly relevant for reactions catalyzed by metal complexes of bulky, electron-rich phosphines like this compound. gessnergroup.com These catalysts are instrumental in a variety of cross-coupling reactions, but their efficacy can be sensitive to reaction conditions. Real-time monitoring allows for the precise control of these conditions, ensuring optimal catalyst performance and product yield while minimizing waste and energy consumption. pnnl.govchimia.ch

Several spectroscopic and chromatographic techniques are well-suited for the in-line monitoring of reactions involving this compound. These methods are non-invasive and can provide a wealth of information on reaction kinetics, catalyst stability, and the formation of intermediates and byproducts. fu-berlin.de

Spectroscopic Methods:

Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy: These vibrational spectroscopy techniques are powerful tools for monitoring the concentration of reactants, products, and key intermediates in real-time. researchgate.net FT-IR is particularly sensitive to changes in dipole moments, making it ideal for tracking functional groups like carbonyls and C-N bonds, which are common in cross-coupling reactions. researchgate.net Raman spectroscopy, on the other hand, is sensitive to changes in polarizability and is well-suited for monitoring homo-nuclear bonds (e.g., C=C, C-C) and is less susceptible to interference from aqueous media. researchgate.netgessnergroup.com For a hypothetical palladium-catalyzed amination reaction using a this compound ligand, FT-IR could track the consumption of the amine and the formation of the C-N coupled product by monitoring specific vibrational bands.

Illustrative Data for In-line FT-IR Monitoring of a Cross-Coupling Reaction

Time (minutes) Reactant A (Aryl Halide) Peak Area (cm⁻¹) Product C (Coupled Product) Peak Area (cm⁻¹)
0 1.25 0.00
10 1.02 0.23
20 0.78 0.47
30 0.55 0.70
40 0.31 0.94
50 0.10 1.15
60 0.02 1.23

This table illustrates how the concentration of a reactant decreases while the product concentration increases over time, allowing for precise determination of reaction completion.

Example Data from In-line ³¹P NMR Monitoring of Catalyst Stability

Reaction Time (hours) This compound Signal Integral (%) This compound Oxide Signal Integral (%)
0 100 0
1 98 2
2 96 4
4 91 9
8 85 15
12 78 22

This table demonstrates the gradual oxidation of the phosphine (B1218219) ligand over the course of a reaction, which can correlate with a decrease in catalytic activity.

Chromatographic and Other Methods:

High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS): Automated on-line HPLC and MS systems can provide detailed quantitative analysis of complex reaction mixtures. uvic.ca These techniques are capable of separating and identifying starting materials, intermediates, products, and byproducts with high precision. researchgate.net For reactions employing this compound, on-line HPLC can be used to generate accurate kinetic profiles, aiding in mechanistic studies and process optimization. Mass spectrometry can be particularly useful for identifying transient catalytic species and understanding reaction mechanisms.

The integration of these in-line monitoring techniques provides a robust framework for implementing sustainable and intensified chemical processes that utilize advanced catalysts based on this compound. The real-time data generated allows for more precise process control, leading to improved product quality, reduced waste, and enhanced safety and efficiency.

Future Research Directions and Prospects

Design of Next-Generation Cyclohexyldioctylphosphine Derivatives with Tunable Properties

The versatility of phosphine (B1218219) ligands stems from the ability to modify their steric and electronic properties by changing the substituents on the phosphorus atom. Future research will focus on the rational design of new this compound derivatives to achieve fine control over catalytic processes.

Steric Tuning: The steric bulk of a phosphine ligand, often quantified by the Tolman cone angle, is a critical parameter for controlling catalyst stability and selectivity. Modifications to the cyclohexyl and octyl groups can create a family of ligands with a range of steric demands. For instance, replacing the cyclohexyl group with smaller or larger cycloalkyl rings (e.g., cyclopentyl, cycloheptyl) or introducing substituents on the rings would systematically alter the cone angle. Similarly, branching or functionalizing the n-octyl chains could create more intricate steric environments around the metal center.

Electronic Tuning: The electron-donating nature of this compound is primarily due to its alkyl substituents. Introducing electron-withdrawing or electron-donating functional groups onto the cyclohexyl or octyl backbones would allow for the modulation of the ligand's electronic profile. For example, incorporating ether or amino functionalities could enhance the ligand's σ-donor capacity, while adding fluoroalkyl groups would decrease it. This tunability is crucial as the electronic properties of the ligand can profoundly influence the reactivity of the metal catalyst in key steps like oxidative addition and reductive elimination.

The systematic synthesis and characterization of these next-generation derivatives will create a valuable library of ligands, enabling chemists to select the optimal ligand for a specific catalytic transformation based on well-understood structure-activity relationships.

ParameterMethod of ModificationDesired Outcome
Steric Properties (Cone Angle) Varying cycloalkyl ring size (e.g., cyclopentyl, cycloheptyl)Control over catalyst stability and selectivity
Introducing substituents on the cyclohexyl ringCreation of specific pockets around the metal center
Branching or functionalizing the octyl chainsFine-tuning of the steric environment
Electronic Properties (σ-donation) Incorporating electron-donating groups (e.g., ethers, amines)Enhanced σ-donor capacity for specific catalytic steps
Introducing electron-withdrawing groups (e.g., fluoroalkyls)Reduced σ-donor capacity for tailored reactivity

Exploration of Novel Catalytic Transformations and Reaction Classes

While phosphine ligands are well-established in cross-coupling and hydrogenation reactions, the unique properties of this compound and its future derivatives could enable their application in new and challenging catalytic transformations.

New Reaction Discovery: Research efforts could target the use of this compound-metal complexes in emerging areas such as C-H bond activation and functionalization. These reactions offer a more atom-economical approach to synthesizing complex molecules. Furthermore, the transformation of biomass-derived platform chemicals, such as the conversion of furfural into value-added products, represents a critical area for sustainable chemistry where tailored phosphine ligands could play a pivotal role.

Expanding Reaction Classes: The application of these ligands can be explored in a wider range of reaction types. This includes enantioselective transformations where chiral derivatives of this compound could be developed. Potential reaction classes to investigate include:

Cycloaddition Reactions: Such as [3+2] cycloadditions to construct five-membered rings, which are common motifs in pharmaceuticals.

Michael Additions: The conjugate addition of nucleophiles to α,β-unsaturated compounds is a fundamental C-C bond-forming reaction where ligand properties are crucial for success.

Disproportionation Reactions: These reactions, where a single reactant is simultaneously oxidized and reduced, are less common but offer unique synthetic pathways.

Polymerization Reactions: Controlling the structure and properties of polymers through catalyst design is another significant area of research.

Exploring these new frontiers will not only broaden the applicability of the this compound ligand family but also contribute to the development of more efficient and sustainable chemical synthesis.

Integration with Artificial Intelligence and Machine Learning for Catalyst Discovery and Optimization

The traditional approach to catalyst development often relies on extensive experimentation and chemical intuition. The integration of artificial intelligence (AI) and machine learning (ML) offers a powerful paradigm shift, enabling a more data-driven and accelerated approach to ligand discovery.

Predictive Modeling: ML models can be trained on existing experimental data to establish quantitative structure-activity relationships (QSAR). For the this compound family, these models could predict key performance indicators like reaction yield, selectivity, and catalyst turnover number based on calculated properties of the ligand derivatives. This predictive capability allows for the in silico screening of vast virtual libraries of potential ligands, prioritizing the most promising candidates for synthesis and experimental validation.

Generative Models: Advanced AI techniques, such as generative models, can propose entirely new ligand structures with desired properties. By defining target steric and electronic parameters, a generative model could design novel this compound derivatives that are optimized for a specific catalytic reaction, potentially uncovering non-intuitive designs that a human chemist might overlook. The creation of comprehensive databases, such as a Metal-Phosphine Catalyst Database, can power these ML tools and push the rational design of catalysts into a quantitative era. This approach has already shown promise in identifying novel phosphine ligands for cross-coupling reactions.

Development of High-Throughput Screening Methodologies for Phosphine Ligand Discovery

To complement the computational approaches described above, the development of high-throughput screening (HTS) methodologies is essential for rapidly evaluating the performance of newly synthesized ligands. HTS allows for the simultaneous execution of a large number of reactions in parallel, dramatically accelerating the optimization process.

Parallel Synthesis and Screening: The creation of libraries of this compound derivatives can be coupled with HTS platforms. This involves using automated robotic systems to dispense reagents and set up arrays of reactions in microplates. Each well can test a unique combination of a specific ligand derivative, metal precursor, substrate, and reaction conditions.

Rapid Analytics: The output of these parallel reactions must be analyzed quickly and efficiently. Techniques such as gas chromatography (GC), high-performance liquid chromatography (HPLC), or mass spectrometry, often coupled with automated sampling, are used to determine reaction outcomes like yield and selectivity.

Kit-Based Platforms: The development of user-friendly screening kits, which contain pre-weighed arrays of different catalyst components, can democratize HTS. A "this compound Ligand Kit" could be envisioned, providing researchers with a tool to quickly identify the optimal ligand derivative for their specific application without the need for extensive robotic infrastructure. This approach enables a systematic exploration of a broad set of variables, allowing researchers to quickly pinpoint advantageous conditions.

HTS ComponentDescriptionAdvantage
Automated Liquid Handlers Robotic systems for precise dispensing of reagents into microplates.High precision, increased throughput, reduced human error.
Parallel Reaction Blocks Hardware that allows for simultaneous heating and stirring of multiple reactions.Ensures consistent reaction conditions across the screening library.
Rapid Analytical Techniques Automated GC, HPLC, or MS for fast analysis of reaction outcomes.Quick data acquisition for rapid decision-making.
Screening Kits Pre-packaged plates with arrays of catalysts, ligands, and reagents.Ease of use, accessibility for non-specialist labs.

Synergistic Approaches Combining Homogeneous and Heterogeneous Catalysis

Homogeneous catalysts, like those formed with this compound, typically exhibit high activity and selectivity. However, their separation from the reaction products can be challenging. Heterogeneous catalysts, while easily separable, often suffer from lower activity. A major future direction lies in bridging this gap.

Immobilization of Ligands: One promising strategy is the immobilization of this compound derivatives onto solid supports. This can be achieved by functionalizing the ligand's alkyl chains with groups that can be covalently attached to materials like silica (B1680970), polymers, or metal-organic frameworks (MOFs). The resulting supported catalysts would combine the high reactivity of a well-defined molecular active site with the practical advantages of a solid catalyst, such as easy separation and recyclability.

Synergistic Catalysis: This advanced strategy involves the simultaneous use of two or more distinct catalysts to promote a single transformation that is not possible with either catalyst alone. Future research could explore systems where a homogeneous complex of this compound works in concert with a heterogeneous catalyst. For example, the solid catalyst could be responsible for activating one substrate, while the soluble phosphine complex activates the other, with the key bond-forming step occurring at the interface. This approach can lead to new, previously unattainable chemical transformations and improved reaction efficiency.

By pursuing these synergistic strategies, researchers can develop next-generation catalytic systems that are not only highly efficient and selective but also robust, recyclable, and economically viable.

Q & A

Q. What are the standard methods for synthesizing cyclohexyldioctylphosphine, and what key parameters influence yield and purity?

this compound is typically synthesized via nucleophilic substitution reactions between cyclohexylphosphine derivatives and alkyl halides. Key parameters include reaction temperature (optimized between 60–80°C to avoid side reactions), stoichiometric ratios (e.g., 1:1.2 molar ratio of phosphine to alkyl halide), and the use of inert atmospheres (argon/nitrogen) to prevent oxidation . Purification often involves vacuum distillation or column chromatography, with purity confirmed via <sup>31</sup>P NMR and GC-MS.

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how should data be interpreted?

  • <sup>31</sup>P NMR : A singlet near δ 20–30 ppm confirms the absence of oxidized byproducts (e.g., phosphine oxides, which appear at δ 40–50 ppm).
  • FT-IR : Peaks at 2300–2400 cm⁻¹ indicate P-H bonds, while 1100–1200 cm⁻¹ correspond to P-C stretching.
  • Mass spectrometry (MS) : Molecular ion peaks [M+H]<sup>+</sup> should align with the theoretical molecular weight (C22H43P: ~338.6 g/mol). Cross-validate results with elemental analysis for accuracy .

Q. What are the primary research applications of this compound in catalysis and material science?

The compound is widely used as a ligand in transition-metal catalysis (e.g., palladium-catalyzed cross-coupling reactions) due to its electron-rich and sterically bulky structure, which enhances catalytic activity and selectivity. In material science, it serves as a precursor for synthesizing phosphine-containing polymers or nanoparticles .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported catalytic efficiencies of this compound-based complexes?

Discrepancies often arise from variations in metal-ligand ratios, solvent polarity, or trace moisture/oxygen. To address this:

  • Conduct controlled experiments with standardized conditions (e.g., anhydrous toluene, 1:1 metal:ligand ratio).
  • Use kinetic studies (e.g., turnover frequency calculations) to compare activity across studies.
  • Perform X-ray crystallography to confirm ligand coordination geometry, which directly impacts catalytic behavior .

Q. What strategies mitigate air sensitivity and degradation during storage and handling of this compound?

  • Storage : Use amber glass vials under argon at –20°C to slow oxidation.
  • Handling : Employ Schlenk-line techniques for transfers.
  • Stabilization : Add radical scavengers (e.g., BHT) or co-ligands (e.g., CO) to reduce reactivity with oxygen. Monitor degradation via periodic <sup>31</sup>P NMR .

Q. How should researchers design experiments to optimize this compound’s ligand properties for asymmetric catalysis?

  • Steric tuning : Introduce substituents on the cyclohexyl/octyl groups to modulate steric bulk (e.g., compare tert-butyl vs. methyl derivatives).
  • Electronic modulation : Attach electron-withdrawing/donating groups to the phosphorus center.
  • Screening : Use high-throughput robotic platforms to test ligand-metal combinations (e.g., Pd, Rh) in model reactions (e.g., Suzuki-Miyaura coupling) .

Methodological Guidance for Data Reporting

Q. What are the best practices for documenting synthetic procedures and analytical data in publications?

  • Experimental section : Include exact reaction conditions (e.g., "refluxed at 78°C for 12 h under argon"), purification steps, and instrument calibration details (e.g., NMR solvent, internal standards).
  • Supporting information : Provide raw spectral data (e.g., NMR integrals, MS spectra) and crystallographic files (CIF format).
  • Reproducibility : Follow guidelines from the Beilstein Journal of Organic Chemistry to ensure independent verification .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.